4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole
CAS No.:
Cat. No.: VC17972755
Molecular Formula: C13H11Cl2F3N4O3S
Molecular Weight: 431.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11Cl2F3N4O3S |
|---|---|
| Molecular Weight | 431.2 g/mol |
| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfonylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H11Cl2F3N4O3S/c1-2-26(24,25)10-8(12(20)23)21-22(11(10)19)9-6(14)3-5(4-7(9)15)13(16,17)18/h3-4H,2,19H2,1H3,(H2,20,23) |
| Standard InChI Key | GGOGZBBMYZGANS-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Introduction
Chemical and Structural Profile of Ethiprole
Molecular Identity and Nomenclature
Ethiprole’s systematic IUPAC name is (±)-5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(ethyl)sulfonyl]-1H-pyrazole-3-carbonitrile . The sulfonyl group () at the 4-position of the pyrazole ring distinguishes it from its sulfinyl analog, Ethiprole sulfone, which is a metabolic derivative . The structural formula features a trifluoromethylphenyl moiety, contributing to its lipophilicity and insecticidal activity.
Table 1: Physicochemical Properties of Ethiprole
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 431.2 g/mol | |
| Melting Point | Decomposes at 165.5°C | |
| Water Solubility (20°C) | 9.2 g/L | |
| Log | 2.9 | |
| Vapor Pressure (25°C) | Pa |
The compound’s low vapor pressure and moderate water solubility suggest limited volatility but potential for groundwater leaching . Its solubility in organic solvents like acetone (90.7 g/L) and methanol (47.2 g/L) facilitates formulation into emulsifiable concentrates .
Synthesis and Stability
Ethiprole is synthesized via multi-step reactions starting with pyrazole intermediates. Sulfonylation of 4-mercaptopyrazole derivatives using ethylsulfonyl chlorides yields the target compound. Stability studies indicate decomposition under high temperatures (>165°C) and photolytic degradation in aqueous environments, with a half-life of 30 days under sunlight .
Mechanism of Insecticidal Action
GABA Receptor Antagonism
Ethiprole non-competitively inhibits GABA-regulated chloride channels in insect neurons . By binding to the picrotoxinin site, it blocks chloride influx, causing hyperexcitation, paralysis, and death . This mechanism is effective against pests resistant to cyclodiene insecticides due to target-site mutations .
Spectrum of Activity
Field trials demonstrate Ethiprole’s efficacy against Nilaparvata lugens (rice planthopper) at 50–100 g/ha and Frankliniella occidentalis (western flower thrips) at 75–150 g/ha . Its non-systemic action necessitates direct contact or ingestion, limiting residual activity but reducing phytotoxicity.
Agricultural and Environmental Applications
Crop Protection Strategies
Ethiprole is formulated as granules (2% GR), dusts (0.5% DP), and suspension concentrates (100–200 g/L SC) for rice paddies and vegetable crops . In Japan, it reduces rice hopper populations by 90% within 72 hours post-application .
Environmental Fate
Soil Degradation: Aerobic soil metabolism studies show a half-life of 45 days, with primary metabolites including Ethiprole sulfone and 5-amino-pyrazole derivatives .
Photolysis: Aqueous photodegradation yields hydroxylated derivatives, with 50% degradation observed after 30 days under UV light .
Residue Dynamics: Residues in rice grains remain below 0.01 mg/kg at harvest, complying with Codex Alimentarius tolerances .
Toxicological and Ecotoxicological Assessment
Mammalian Toxicity
Acute Exposure: The median lethal dose () in rats exceeds 2,000 mg/kg, classifying Ethiprole as Category IV (low toxicity) .
Chronic Toxicity: A 78-week mouse study identified a no-observed-adverse-effect level (NOAEL) of 25.6 mg/kg/day, with hepatocellular adenomas emerging at 50.8 mg/kg/day .
Reproductive Effects: Rat multi-generation studies revealed reduced pup weights (32.33 mg/kg/day) and delayed sexual maturation, attributed to thyroid hormone disruption .
Table 2: Key Toxicological Endpoints for Ethiprole
| Endpoint | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effect at LOAEL |
|---|---|---|---|---|
| Acute Neurotoxicity | Rat | 200 | 500 | Tremors, hypoactivity |
| Developmental Toxicity | Rabbit | 0.5 | 2 | Skeletal malformations |
| Chronic Oncogenicity | Mouse | 25.6 | 50.8 | Hepatocellular adenomas |
Ecotoxicology
Ethiprole exhibits moderate toxicity to aquatic organisms (: 2.1 mg/L for Daphnia magna) . Avian studies show low risk ( mg/kg in bobwhite quail), supporting its use in integrated pest management .
Regulatory Status and Risk Mitigation
Global Regulatory Approvals
The U.S. EPA has established import tolerances (0.01–1.5 ppm) for Ethiprole residues on rice and leafy vegetables . Japan’s Food Safety Commission mandates a 1 mg/kg maximum residue limit (MRL) in grains, citing acceptable daily intake (ADI) of 0.03 mg/kg/day .
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